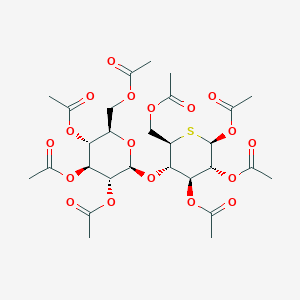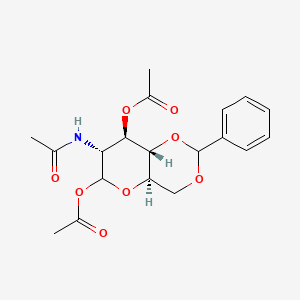
2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose
Overview
Description
2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose is a useful research compound. Its molecular formula is C19H23NO8 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reference Compound for Glycopeptides Synthesis : Shaban and Jeanloz (1971) synthesized a trisaccharide compound involving 2-Acetamido-1,3,6-tri-O-acetyl-2-deoxy-4-O-(2-acetamido-3-O-acetyl-2-deoxy-β-D-glucopyranosyl)-β-D-glucopyranose, which is useful as a reference compound for the structure determination of glycopeptides as well as a starting material for their synthesis (Shaban & Jeanloz, 1971).
Adjuvant Activity in Bacterial Peptidoglycan Derivatives : Merser, Sinaỹ, and Adam (1975) conducted a study on the synthesis of bacterial peptidoglycan derivatives, including a compound derived from benzyl 2-acetamido-4,6-O-benzylidene-3-O-(D-1-carboxyethyl)-2-deoxy-β-D-glucopyranoside. They found that one of the synthesized compounds exhibited adjuvant activity, indicating potential applications in vaccine development (Merser, Sinaỹ, & Adam, 1975).
Synthesis of Glycosides for Chemotherapeutic Applications : Paul and Korytnyk (1984) explored the synthesis of S-, N-, and O-glycosyl derivatives of 2-acetamido-2-deoxy-D-glucose with hydrophobic aglycons, which have potential as chemotherapeutic agents and inhibitors of N-acetyl-beta-D-glucosaminidase. This study highlights the compound's potential in developing treatments for cancer (Paul & Korytnyk, 1984).
Applications in High-Resolution Mass Spectrometry : Dougherty et al. (1973) examined 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose using high-resolution mass spectrometry, contributing to analytical chemistry by providing detailed insights into the fragmentation pathways of this molecule (Dougherty et al., 1973).
Synthesis of Variants for Biological Studies : Various studies have focused on synthesizing different derivatives of 2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose for diverse applications. These include exploring its use in synthesizing glycosides, studying its reaction with other chemicals, and evaluating its potential in biological applications, such as the development of inhibitors or adjuvants (Pertel et al., 2018), (McLaren et al., 1978).
properties
IUPAC Name |
[(4aR,7R,8R,8aS)-7-acetamido-6-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO8/c1-10(21)20-15-17(25-11(2)22)16-14(27-19(15)26-12(3)23)9-24-18(28-16)13-7-5-4-6-8-13/h4-8,14-19H,9H2,1-3H3,(H,20,21)/t14-,15-,16-,17-,18?,19?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGWXAYJKBXIEJ-FSLMHTPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




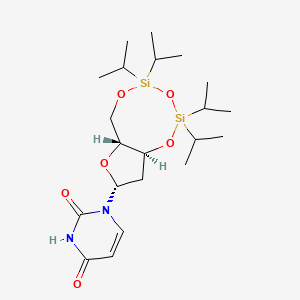
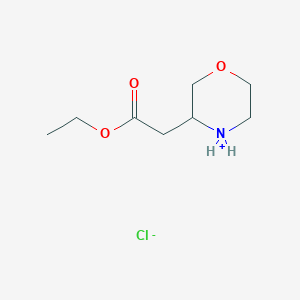
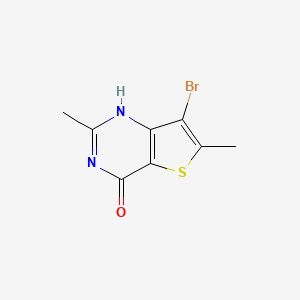
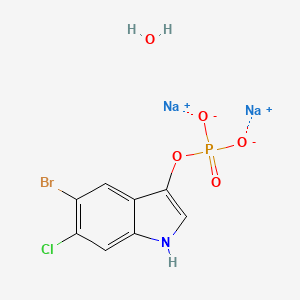
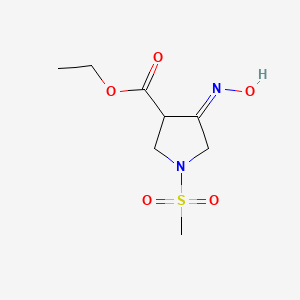


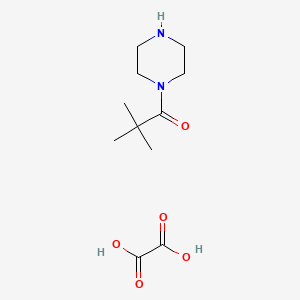
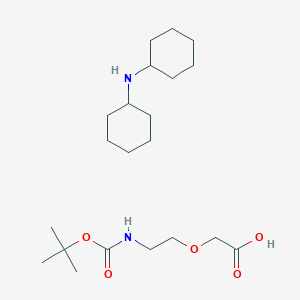

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B7955625.png)
![cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine](/img/structure/B7955637.png)
